(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid
Beschreibung
This compound is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative containing a 2,2-dimethyl-1,3-oxazolidine ring. The oxazolidine scaffold confers rigidity and stereochemical control, while the Fmoc group enables its use in solid-phase peptide synthesis (SPPS) for temporary amine protection. The carboxylic acid moiety allows conjugation or further functionalization. Its stereochemistry (4S,2S) is critical for applications in asymmetric synthesis and peptide engineering, where spatial arrangement influences binding affinity and metabolic stability .
Eigenschaften
Molekularformel |
C26H30N2O6 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31) |
InChI-Schlüssel |
KLYUTTJBDDHKOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using the Fmoc group.
Coupling Reaction: The protected valine is coupled with serine using a coupling reagent such as HBTU or DIC.
Pseudo-Proline Formation: The serine residue is converted into a pseudo-proline by reacting with a suitable reagent like acetone.
Deprotection: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine.
Industrial Production Methods
Industrial production of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Key Chemical Reactions
This compound undergoes several critical transformations, primarily facilitated by its oxazolidine ring and Fmoc-protected amino group.
Amide Bond Formation
The compound participates in amide coupling reactions, often mediated by carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) , combined with activating agents such as hydroxybenzotriazole (HOBt) . These reactions enable the formation of peptide bonds, crucial for synthesizing extended peptide chains.
Ester Hydrolysis
The oxazolidine ring’s carboxylic acid ester moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility and reactivity in subsequent steps.
Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed via treatment with piperidine in dimethylformamide (DMF) . This step exposes the amino group for further functionalization or coupling reactions.
Functional Group Transformations
The compound’s pseudo-proline structure permits conformational stability, enabling selective modifications at specific sites. For example, the methylbutanoyl side chain may undergo further derivatization (e.g., alkylation, oxidation) to introduce bioactive moieties .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|
| Amide bond formation | DCC/EDCl + HOBt | Room temperature, DMF/DMSO | Peptide chain extension |
| Ester hydrolysis | HCl or NaOH | Aqueous acidic/basic solutions | Solubility optimization |
| Fmoc deprotection | Piperidine in DMF | 20–30°C, 1–2 hours | Amino group exposure |
Mechanism of Action
The pseudo-proline structure in the oxazolidine ring enhances conformational rigidity , improving binding affinity to biological targets (e.g., enzymes, receptors). This structural feature stabilizes the compound in solution, reducing non-specific interactions and enabling precise functional group transformations.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block. Its unique structure facilitates the formation of cyclic peptides and enhances peptide stability.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model peptide in various biochemical assays.
Medicine
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry
In the industrial sector, this compound is used in the development of novel materials and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline residue induces conformational changes in the peptide, enhancing its stability and binding affinity. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Oxazolidine vs. Thiazolidine Derivatives
- Target Compound : The 1,3-oxazolidine ring (oxygen heteroatom) offers moderate electron density and hydrogen-bonding capacity. The 2,2-dimethyl substitution enhances steric shielding, reducing ring-opening susceptibility .
- The thiazolidine ring is more lipophilic, impacting solubility and membrane permeability .
Imidazolidine and Pyrrolidine Analogs
- (4S)-1-Methyl-3-[(2S)-2-[N-((1S)-1-Ethoxycarbonyl-3-phenylpropyl)amino]propionyl]-2-oxo-imidazolidine-4-carboxylic Acid (CAS 89371-37-9): Features a 2-oxoimidazolidine core with an ethoxycarbonyl group. However, the additional nitrogen may reduce metabolic stability compared to oxazolidines .
- (2S)-1-[(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic Acid (CAS 460720-14-3): A pyrrolidine-based analog lacking heteroatoms in the ring.
Substituent and Functional Group Variations
Biologische Aktivität
(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. Its unique structure allows it to function as a versatile building block for the development of peptide-based therapeutics. This article explores its biological activity, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazolidine ring, which contributes to its stability and functional properties. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety that facilitates selective modifications during peptide synthesis.
The biological activity of (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is primarily attributed to its role in peptide synthesis. It acts as a protecting group that allows for the selective modification of amino acids without affecting other functional groups. This property is crucial for the creation of complex peptides that can exhibit specific biological activities.
Applications in Drug Development
The compound has been utilized in various studies aimed at developing new pharmaceuticals. Its ability to enhance the efficacy of peptide drugs through structural modifications has been documented. For instance, it has been used to create peptides that target specific receptors or enzymes involved in disease processes.
Case Study 1: Peptide Synthesis
In a study published in Journal of Peptide Science, researchers demonstrated the utility of (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid in synthesizing a peptide with enhanced stability and bioactivity. The synthesized peptide showed improved binding affinity to its target receptor compared to its non-modified counterparts .
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of peptides synthesized using this compound. The resulting peptides exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications facilitated by this oxazolidine derivative can lead to promising therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protective group for the α-amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protecting groups. This is critical for synthesizing peptides with complex architectures .
Q. How can researchers purify this compound after synthesis?
Reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) is recommended. The compound’s hydrophobicity, influenced by the Fmoc and dimethyloxazolidine groups, dictates elution times. Confirm purity via H NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) and mass spectrometry (expected [M+H] ≈ 367–381 Da based on analogous structures) .
Q. What handling precautions are necessary for this compound?
Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxazolidine ring. Avoid prolonged exposure to moisture or acidic conditions, which can cleave the oxazolidine moiety. Use gloves and eye protection, as standard for Fmoc-protected amino acid derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the oxazolidine ring influence peptide folding?
The (4S)-configured oxazolidine ring introduces a pseudo-proline motif, enforcing a cis-amide bond conformation that disrupts β-sheet aggregation during SPPS. Comparative circular dichroism (CD) studies of peptides synthesized with (4S) vs. (4R) diastereomers show distinct secondary structure profiles, with the (4S) form favoring α-helix or turn motifs .
Q. How can researchers resolve contradictions in coupling efficiency during SPPS using this compound?
Low coupling efficiency may arise from steric hindrance due to the 2,2-dimethyloxazolidine group. Optimize by:
Q. What analytical methods best characterize enantiomeric purity?
Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or F NMR (if a fluorine-containing derivative is synthesized) provides high-resolution enantiomeric excess (ee) data. For non-fluorinated analogs, derivatization with Marfey’s reagent followed by RP-HPLC can quantify ee .
Q. How does the 3-methylbutanoyl side chain impact solubility in SPPS?
The branched 3-methylbutanoyl group enhances solubility in organic solvents (e.g., DCM, DMF) but may reduce aqueous solubility. For problematic sequences, incorporate solubilizing tags (e.g., PEG linkers) or use mixed solvent systems (DMF/DMSO) during resin swelling .
Methodological Guidance
Designing experiments to study oxazolidine ring stability under varying pH conditions:
- Protocol: Dissolve the compound in buffers (pH 2–10) and monitor degradation via LC-MS over 24 hours.
- Key Metrics: Half-life () at pH 7.4 (simulating physiological conditions) and pH 2.0 (mimicking gastric fluid).
- Insight: The dimethyl groups on the oxazolidine ring improve stability against hydrolysis compared to non-methylated analogs .
Analyzing data contradictions in peptide yield when using this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
